molecular formula C16H25NO2S B281667 1-(Mesitylsulfonyl)-2,6-dimethylpiperidine

1-(Mesitylsulfonyl)-2,6-dimethylpiperidine

Cat. No. B281667
M. Wt: 295.4 g/mol
InChI Key: WGLNNOJWSJRDPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Mesitylsulfonyl)-2,6-dimethylpiperidine, also known as mesylpiperidine, is a chemical compound that has been widely used in scientific research. It is a white crystalline solid that is soluble in organic solvents such as ethanol and chloroform. Mesylpiperidine has been utilized in various fields of research, including organic synthesis, medicinal chemistry, and pharmacology.

Mechanism of Action

The exact mechanism of action of 1-(Mesitylsulfonyl)-2,6-dimethylpiperidineine is not fully understood. However, it is believed to act as an inhibitor of certain enzymes and receptors in the body. Mesylpiperidine has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition leads to an increase in the levels of acetylcholine in the brain, which can have various physiological effects.
Biochemical and Physiological Effects:
Mesylpiperidine has been shown to have various biochemical and physiological effects. It has been demonstrated to increase the release of dopamine and norepinephrine in the brain, which can lead to increased alertness and cognitive function. Mesylpiperidine has also been shown to have analgesic properties, reducing pain sensitivity in animal models. Additionally, 1-(Mesitylsulfonyl)-2,6-dimethylpiperidineine has been shown to have anti-inflammatory effects, reducing inflammation in animal models of arthritis.

Advantages and Limitations for Lab Experiments

Mesylpiperidine has several advantages for lab experiments. It is readily available and easy to synthesize, making it a cost-effective reagent for organic synthesis. Mesylpiperidine is also relatively stable, allowing for long-term storage and use in various experiments. However, 1-(Mesitylsulfonyl)-2,6-dimethylpiperidineine has some limitations, mainly related to its toxicity. It is classified as a hazardous substance and should be handled with care. Additionally, 1-(Mesitylsulfonyl)-2,6-dimethylpiperidineine has limited water solubility, which can make it difficult to use in aqueous reactions.

Future Directions

There are several potential future directions for research involving 1-(Mesitylsulfonyl)-2,6-dimethylpiperidineine. One area of interest is the development of new drugs and pharmaceuticals based on 1-(Mesitylsulfonyl)-2,6-dimethylpiperidineine. Preclinical studies have shown promising results in the treatment of various conditions such as Alzheimer's disease and Parkinson's disease. Additionally, further research could explore the potential use of 1-(Mesitylsulfonyl)-2,6-dimethylpiperidineine in other areas such as cancer treatment and inflammation. Finally, new synthesis methods for 1-(Mesitylsulfonyl)-2,6-dimethylpiperidineine could be developed, allowing for more efficient and cost-effective production of this important reagent.

Synthesis Methods

The synthesis of 1-(Mesitylsulfonyl)-2,6-dimethylpiperidineine involves the reaction of 2,6-dimethylpiperidine with mesitylene sulfonyl chloride in the presence of a base such as triethylamine. The reaction yields 1-(Mesitylsulfonyl)-2,6-dimethylpiperidineine as a product, which can be purified by crystallization or column chromatography. This synthesis method is relatively simple and efficient, making 1-(Mesitylsulfonyl)-2,6-dimethylpiperidineine readily available for research purposes.

Scientific Research Applications

Mesylpiperidine has been extensively used in scientific research as a reagent in organic synthesis. It can be used as a protecting group for amines, as well as a precursor for the synthesis of various compounds such as pyridines and pyrimidines. Mesylpiperidine has also been utilized in the development of new drugs and pharmaceuticals, as it has shown promising results in preclinical studies.

properties

Molecular Formula

C16H25NO2S

Molecular Weight

295.4 g/mol

IUPAC Name

2,6-dimethyl-1-(2,4,6-trimethylphenyl)sulfonylpiperidine

InChI

InChI=1S/C16H25NO2S/c1-11-9-12(2)16(13(3)10-11)20(18,19)17-14(4)7-6-8-15(17)5/h9-10,14-15H,6-8H2,1-5H3

InChI Key

WGLNNOJWSJRDPR-UHFFFAOYSA-N

SMILES

CC1CCCC(N1S(=O)(=O)C2=C(C=C(C=C2C)C)C)C

Canonical SMILES

CC1CCCC(N1S(=O)(=O)C2=C(C=C(C=C2C)C)C)C

Origin of Product

United States

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